5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce various substituents, enhancing their reactivity and utility. For example, the synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates can be achieved through intramolecular Friedel–Crafts alkylations and autooxidative fragmentation of derivatives obtained from thiophene-2-carboxylate with carbonyl compounds (Yang & Fang, 2007). Furthermore, the formation of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid showcases the versatility of thiophene derivatives in synthesizing novel compounds with significant properties (Rasool et al., 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for understanding their chemical behavior and potential applications. For instance, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid established its molecular structure, revealing the presence of O-H...O hydrogen bond and C-H...O and S...S non-bonded intermolecular interactions (Rudiño-Piñera et al., 1996).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that modify their properties. For example, the synthesis and reactions of 5-[Amino(thiomethyl)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione highlight the diverse chemical reactivity of thiophene derivatives and their potential for further functionalization (Al-Sheikh et al., 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are critical for their practical applications. The study on 5-(Methoxycarbonyl)thiophene-2-carboxylic acid revealed how intermolecular O—H⋯O hydrogen bonds form centrosymmetric dimers, impacting the compound's solubility and crystallinity (Xia et al., 2009).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity towards different chemical reagents and conditions, are essential for their application in synthesis and material science. For instance, the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents demonstrate the nuanced reactivity of thiophene derivatives under various chemical conditions (Gol'dfarb et al., 1986).
Scientific Research Applications
Applications in Synthetic Chemistry
Synthesis and Structural Analysis Thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized, with some showing significant spasmolytic activity. Detailed insight into their molecular orbitals and reactivity descriptors has been provided by density functional theory (DFT) calculations. These studies highlight the potential of thiophene derivatives in medicinal chemistry and drug design (Rasool et al., 2020).
Luminescence Sensing and Pesticide Removal Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have shown promising applications in environmental monitoring and decontamination. These MOFs are efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, they have demonstrated potential in the recyclable detection of these contaminants and the trapping of pesticides from waste solutions (Zhao et al., 2017).
Applications in Material Science
Nonlinear Optical Properties Pyrazole-thiophene-based amide derivatives have been synthesized and analyzed for their physical properties. DFT calculations reveal insights into the electronic structure of these compounds. Notably, one compound exhibited superior non-linear optical response, emphasizing the role of thiophene derivatives in advanced material applications like photonics and optoelectronics (Kanwal et al., 2022).
Mechanism of Action
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
properties
IUPAC Name |
5-[(2,6-dichlorophenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-2-1-3-9(14)11(8)17-6-7-4-5-10(18-7)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIPUATYXXCQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=C(S2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.